Hydroxy Bezafibrate-D6 chemical structure and properties
Hydroxy Bezafibrate-D6 chemical structure and properties
An In-depth Technical Guide to Hydroxy Bezafibrate-D6
Introduction
Hydroxy Bezafibrate-D6 is the deuterated form of Hydroxy Bezafibrate, a primary metabolite of the lipid-lowering drug Bezafibrate. Bezafibrate is a fibric acid derivative used in the treatment of hyperlipidemia. The introduction of deuterium (B1214612) atoms into the molecule makes Hydroxy Bezafibrate-D6 a valuable tool in pharmacokinetic and metabolic studies, where it serves as an ideal internal standard for quantitative analysis by mass spectrometry. Its identical chemical behavior and distinct mass allow for precise and accurate quantification of the non-deuterated analyte in complex biological matrices.
This guide provides a comprehensive overview of the chemical structure, properties, and relevant biological pathways related to Hydroxy Bezafibrate-D6, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
The chemical structure of Hydroxy Bezafibrate-D6 is characterized by a 4-chlorobenzoyl group linked to a phenoxy-isobutyric acid moiety, with a hydroxyl group on the ethyl linker and six deuterium atoms on the isopropyl group.
Chemical Structure
Below is the two-dimensional chemical structure of Hydroxy Bezafibrate-D6.
Caption: 2D Chemical Structure of Hydroxy Bezafibrate-D6.
Physicochemical Properties
The table below summarizes the key physicochemical properties of Hydroxy Bezafibrate-D6 and its non-deuterated analog. It is important to note that experimental data for many of these properties are not publicly available; therefore, some values are computationally predicted.
| Property | Value (Hydroxy Bezafibrate-D6) | Value (Hydroxy Bezafibrate) | Reference/Note |
| Molecular Formula | C₁₉H₁₄D₆ClNO₅ | C₁₉H₂₀ClNO₅ | [1] |
| Molecular Weight | 383.86 g/mol | 377.8 g/mol | [1] |
| IUPAC Name | 2-(4-(2-((4-chlorobenzoyl)amino)-1-hydroxyethyl)phenoxy)-2-(methyl-d3)propanoic-3,3,3-d3 acid | 2-[4-[2-[(4-chlorobenzoyl)amino]-1-hydroxyethyl]phenoxy]-2-methylpropanoic acid | Inferred from non-deuterated name |
| CAS Number | Not Available | 72156-76-4 | [1] |
| XLogP3 | N/A | 2.8 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donors | 3 | 3 | Computed by Cactvs |
| Hydrogen Bond Acceptors | 5 | 5 | Computed by Cactvs |
| Rotatable Bond Count | 8 | 8 | Computed by Cactvs |
| Appearance | White to off-white solid | N/A | Typical for similar compounds |
| Solubility | Soluble in methanol, DMSO | N/A | Typical for similar compounds |
Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of Hydroxy Bezafibrate-D6 is not available in the public domain, a plausible synthetic route can be devised based on the known synthesis of Bezafibrate and general methods for isotopic labeling and hydroxylation.
Proposed Synthetic Workflow
The synthesis would likely involve the coupling of a deuterated phenoxy-isobutyric acid precursor with a protected 4-chlorobenzamido-ethanol derivative, followed by hydroxylation and deprotection steps.
Caption: Proposed synthetic workflow for Hydroxy Bezafibrate-D6.
General Experimental Protocol for Synthesis (Hypothetical)
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Preparation of Deuterated Precursor: Synthesis of 2-(4-hydroxyphenyl)acetic acid methyl ester with six deuterium atoms on the methyl groups of the isobutyric acid moiety. This can be achieved by reacting a suitable phenol with deuterated acetone and chloroform in the presence of a base.
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Synthesis of the Amine Moiety: Reaction of tyramine with 4-chlorobenzoyl chloride to form N-(4-chlorobenzoyl)tyramine.
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Hydroxylation: Selective hydroxylation of the benzylic position of the ethyl group on N-(4-chlorobenzoyl)tyramine.
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Coupling: Williamson ether synthesis between the deuterated phenoxy precursor and the hydroxylated amine derivative to yield the final product, Hydroxy Bezafibrate-D6.
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Purification: Purification of the final product would be achieved by column chromatography followed by recrystallization to obtain high-purity material suitable for use as an analytical standard.
Pharmacological Activity and Signaling Pathways
As a metabolite, the pharmacological activity of Hydroxy Bezafibrate is expected to be related to that of its parent drug, Bezafibrate. Bezafibrate is a pan-agonist of the Peroxisome Proliferator-Activated Receptors (PPARs) and also an agonist of the Pregnane X Receptor (PXR).
PPAR Signaling Pathway
Bezafibrate activates all three PPAR isoforms (α, γ, and δ), which regulate the transcription of numerous genes involved in lipid and glucose metabolism.
Caption: Bezafibrate-activated PPAR signaling pathway.
Metabolism
Bezafibrate is metabolized in the liver primarily through two pathways: glucuronidation and hydroxylation. The hydroxylation of Bezafibrate results in the formation of Hydroxy Bezafibrate.
Metabolic Conversion of Bezafibrate
The hydroxylation is a phase I metabolic reaction, likely catalyzed by cytochrome P450 enzymes.
Caption: Metabolic pathway of Bezafibrate.
Analytical Protocols
Hydroxy Bezafibrate-D6 is primarily used as an internal standard in LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods for the quantification of Hydroxy Bezafibrate in biological samples.
Representative LC-MS/MS Protocol
The following protocol is a representative example for the analysis of a fibrate metabolite in human plasma.
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Sample Preparation:
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To 100 µL of human plasma, add 20 µL of Hydroxy Bezafibrate-D6 internal standard working solution (e.g., at 1 µg/mL).
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Precipitate proteins by adding 300 µL of acetonitrile.
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Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
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Transfer the supernatant to an autosampler vial for injection.
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LC-MS/MS Conditions:
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Analyte) | e.g., m/z 376.1 -> 138.0 |
| MRM Transition (IS) | e.g., m/z 382.1 -> 138.0 |
| Collision Energy | Optimized for each transition |
Analytical Workflow
The general workflow for a bioanalytical assay using Hydroxy Bezafibrate-D6 is depicted below.
Caption: Bioanalytical workflow using Hydroxy Bezafibrate-D6.
Conclusion
Hydroxy Bezafibrate-D6 is an essential tool for the accurate quantification of the primary metabolite of Bezafibrate in biological matrices. Its synthesis, while not publicly detailed, can be inferred from established organic chemistry principles. The pharmacological context of its parent drug, Bezafibrate, through the activation of PPAR and PXR receptors, provides the framework for understanding its potential biological relevance. The analytical methods outlined in this guide, utilizing Hydroxy Bezafibrate-D6 as an internal standard, are fundamental to conducting robust pharmacokinetic and clinical studies of Bezafibrate.
